Diethoxytitanium dichloride

CAS No.: 3582-00-1

Cat. No.: VC3774155

Molecular Formula: C4H12Cl2O2Ti

Molecular Weight: 210.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3582-00-1 |

|---|---|

| Molecular Formula | C4H12Cl2O2Ti |

| Molecular Weight | 210.91 g/mol |

| IUPAC Name | dichlorotitanium;ethanol |

| Standard InChI | InChI=1S/2C2H6O.2ClH.Ti/c2*1-2-3;;;/h2*3H,2H2,1H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | NSYCXGBGJZBZKI-UHFFFAOYSA-L |

| SMILES | CCO.CCO.Cl[Ti]Cl |

| Canonical SMILES | CCO.CCO.Cl[Ti]Cl |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

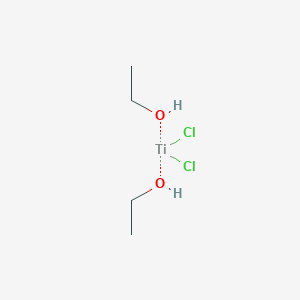

Diethoxytitanium dichloride exists as a solid at room temperature with properties characteristic of organometallic compounds . Its molecular weight is 210.91 g/mol, as determined by computational methods . The compound contains two ethoxy groups (-OCH₂CH₃) and two chloride ions bound to a central titanium atom. This arrangement creates a coordination environment that contributes to its reactivity patterns.

The compound demonstrates sensitivity to moisture and air, which is typical of titanium alkoxides and halides. This sensitivity necessitates handling under inert atmospheric conditions to prevent decomposition. When exposed to water, hydrolysis occurs, potentially leading to the formation of titanium oxides and hydroxides .

Table 1 below summarizes the key physical and chemical properties of diethoxytitanium dichloride:

Structural Features

The structure of diethoxytitanium dichloride features a central titanium atom coordinated to two ethoxy groups and two chloride atoms. This mixed-ligand environment contributes to the compound's versatility in chemical reactions. The presence of both alkoxy and halide ligands creates distinctive electronic and steric properties that influence its behavior in catalytic applications .

In terms of coordination geometry, titanium(IV) compounds typically adopt tetrahedral or octahedral arrangements depending on steric constraints and electronic factors. The specific coordination environment of diethoxytitanium dichloride influences its reactivity and stability characteristics, making it useful for targeted applications in synthesis and catalysis.

Synthesis and Preparation Methods

Standard Synthetic Routes

The synthesis of diethoxytitanium dichloride typically involves reactions between titanium tetrachloride (TiCl₄) and ethanol or ethoxide sources under controlled conditions. One common approach utilizes the partial substitution of chloride ligands in titanium tetrachloride with ethoxy groups .

A representative synthesis method involves the reaction of titanium tetrachloride with a controlled amount of ethanol in an appropriate solvent, often diethyl ether, under inert atmosphere conditions. This approach allows for the selective replacement of two chloride ligands with ethoxy groups while maintaining the remaining chlorides. The reaction must be carefully controlled to prevent complete substitution of all chloride ligands .

Laboratory Preparation

Based on analogous reactions described in the literature, a potential laboratory preparation might involve the following procedure:

A suspension of titanium tetrachloride in anhydrous diethyl ether under an inert gas atmosphere (typically argon) is cooled to low temperature (approximately -70°C). A stoichiometric amount of an ethoxy source is added dropwise with vigorous stirring. The reaction mixture is then maintained at low temperature for several hours to allow complete conversion. After appropriate workup procedures, the product can be isolated and purified through appropriate techniques such as recrystallization or sublimation .

This synthetic approach requires strict exclusion of moisture and oxygen due to the high reactivity of both the starting materials and the product with these common contaminants. Specialized equipment for handling air-sensitive compounds, such as Schlenk lines or gloveboxes, is typically necessary for successful synthesis .

Applications in Chemical Research and Industry

Role as a Chemical Intermediate

Diethoxytitanium dichloride serves primarily as a chemical intermediate in various synthetic processes. Its mixed-ligand structure makes it particularly useful when partial substitution of ligands is desired or when specific reactivity patterns are needed. The compound is primarily utilized in research and industrial settings where its unique chemical properties can be exploited .

As noted in the safety data sheet information, the compound is recommended specifically for "research and industrial use" as a chemical intermediate, highlighting its specialized nature and technical applications rather than general use .

Research Developments and Future Directions

Current Research Applications

While specific recent research on diethoxytitanium dichloride is limited in the provided search results, titanium compounds with similar structural features have been extensively investigated for their roles in catalysis and materials science. Titanium-based compounds are being studied for applications in polymerization catalysis, particularly for controlling polymer properties such as molecular weight distribution, stereochemistry, and crystallinity .

The development of specialized titanium compounds for catalytic applications continues to be an active area of research. Compounds like diethoxytitanium dichloride, with their mixed ligand sets, provide opportunities for fine-tuning catalyst properties for specific applications. The ability to control polymer characteristics through catalyst design remains a significant focus in polymer chemistry research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume